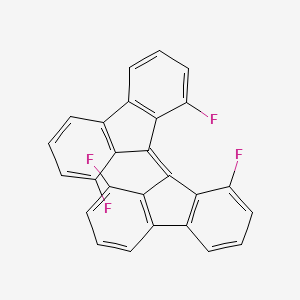![molecular formula C11H14O B12601883 [2-(2-Methylprop-2-en-1-yl)phenyl]methanol CAS No. 648895-02-7](/img/structure/B12601883.png)
[2-(2-Methylprop-2-en-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Methylprop-2-en-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-methylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylprop-2-en-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-methylprop-2-en-1-ylbenzene with formaldehyde in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(2-Methylprop-2-en-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(2-Methylprop-2-en-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate to investigate the activity of specific enzymes.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various consumer products.
Mecanismo De Acción
The mechanism of action of [2-(2-Methylprop-2-en-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
Comparación Con Compuestos Similares
2-Methyl-2-propen-1-ol: A related compound with similar structural features but different functional groups.
2-[(2-Methylprop-2-en-1-yl)oxy]phenylmethanol: Another compound with a similar backbone but different substituents.
Uniqueness: [2-(2-Methylprop-2-en-1-yl)phenyl]methanol is unique due to its specific substitution pattern on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
648895-02-7 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
[2-(2-methylprop-2-enyl)phenyl]methanol |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,12H,1,7-8H2,2H3 |
Clave InChI |
OSUFKCASPUSHJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
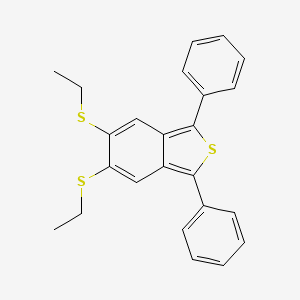
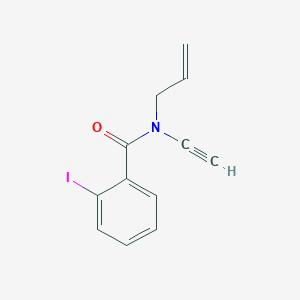
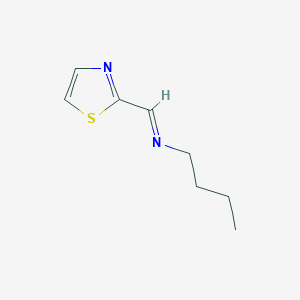
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
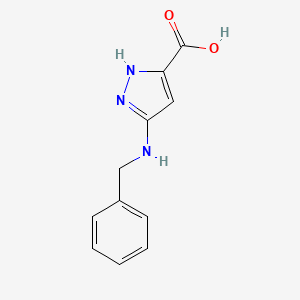
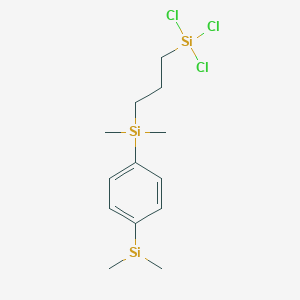
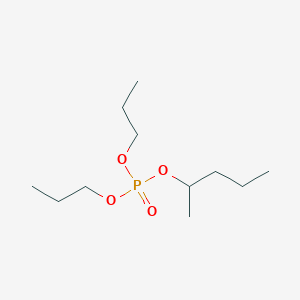
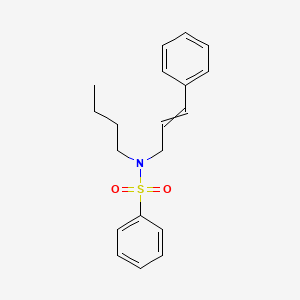
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)
